molecular formula C15H17NO5S B2935419 Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448058-22-7

Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2935419
CAS No.: 1448058-22-7
M. Wt: 323.36
InChI Key: MSQMILQCIOJTJR-UHFFFAOYSA-N
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Description

Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone: is a complex organic compound characterized by its unique structure, which includes two furan rings and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where furan-2-ylmethanone is reacted with 4-((furan-2-ylmethyl)sulfonyl)piperidine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions require anhydrous conditions and careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or column chromatography. Continuous flow chemistry might also be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The furan rings can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: : The sulfonyl group can be reduced to a sulfide.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid derivatives.

  • Reduction: : Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone.

  • Substitution: : Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor for specific biological targets.

  • Medicine: : Its derivatives could be explored for therapeutic uses, such as in the treatment of diseases where furan derivatives are known to be effective.

  • Industry: : It can be used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone: is unique due to its specific structural features, including the presence of two furan rings and a sulfonyl group on the piperidine ring. Similar compounds might include:

  • Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone: : Lacks the additional furan ring.

  • (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone: : Contains a pyridine ring instead of a second furan ring.

This compound .

Properties

IUPAC Name

furan-2-yl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c17-15(14-4-2-10-21-14)16-7-5-13(6-8-16)22(18,19)11-12-3-1-9-20-12/h1-4,9-10,13H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQMILQCIOJTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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